3-Fluoro-3-(4-fluorophenyl)pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
3-Fluoro-3-(4-fluorophenyl)pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Fluoro-3-(4-fluorophenyl)pyrrolidine hydrochloride (CAS: 1803589-76-5) is a highly specialized, fluorinated heterocyclic scaffold widely utilized in modern drug discovery[1]. The strategic incorporation of fluorine atoms into both the pyrrolidine ring and the pendant phenyl group drastically alters the physicochemical and pharmacokinetic profile of the parent molecule. As a privileged structural motif, this compound serves as a critical building block for synthesizing central nervous system (CNS) therapeutics, including modulators of the neurotensin 1 receptor (NTR1)[2] and inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1)[3].
Physicochemical Properties
The following table summarizes the core chemical properties of the hydrochloride salt, providing baseline metrics for formulation and synthetic planning[4][5]:
| Property | Value |
| Chemical Name | 3-Fluoro-3-(4-fluorophenyl)pyrrolidine hydrochloride |
| CAS Number | 1803589-76-5 |
| Molecular Formula | C₁₀H₁₂ClF₂N (Free base: C₁₀H₁₁F₂N) |
| Molecular Weight | 219.66 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥ 95% |
| Storage Conditions | Cool, dry place (typically 4°C for long-term storage) |
Mechanistic Insights: The "Fluorine Effect" in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific scaffold is selected over its unfluorinated analogs. The utility of this compound is rooted in the "fluorine effect," which provides two distinct pharmacological advantages:
-
Modulation of Amine Basicity (The 3-Fluoro Effect): The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent pyrrolidine nitrogen. This lowers the pKa of the secondary amine from approximately 9.0 (in an unfluorinated analog) to ~7.5–8.0. Consequently, a larger fraction of the drug remains un-ionized at physiological pH (7.4), significantly enhancing lipophilicity, membrane permeability, and blood-brain barrier (BBB) penetration—a strict requirement for CNS targets[2].
-
Metabolic Shielding (The 4-Fluorophenyl Effect): The para-position of a phenyl ring is a primary metabolic soft spot for cytochrome P450-mediated aromatic hydroxylation. By occupying this position with a fluorine atom, the metabolic liability is blocked, thereby increasing the biological half-life and oral bioavailability of the resulting therapeutic agent.
Experimental Protocols: Synthesis and Isolation
The synthesis of 3-fluoro-3-(4-fluorophenyl)pyrrolidine relies on the deoxofluorination of a tertiary alcohol. This workflow requires precise temperature control to minimize elimination byproducts[2].
Step 1: DAST-Mediated Deoxofluorination
-
Preparation: Dissolve tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Diethylaminosulfur trifluoride (DAST, 1.5 eq).
-
Causality: DAST is highly reactive. Cryogenic temperatures are mandatory to control the exothermic formation of the transient carbocation/tight ion pair and to suppress the competing E1 elimination pathway.
-
-
Reaction: Allow the mixture to slowly warm to room temperature over 12 hours. Quench carefully with saturated aqueous NaHCO₃.
Step 2: Chromatographic Purification
-
Extraction: Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Separation: Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate, 20:1).
-
Causality: This step is critical to separate the desired fluorinated product from the dehydrated alkene byproduct (tert-butyl 3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate), which invariably forms during the fluorination of tertiary alcohols[2].
-
Step 3: Deprotection and Salt Formation
-
Boc Cleavage: Dissolve the purified Boc-protected intermediate in a solution of HCl in Ethyl Acetate (or 4M HCl in dioxane).
-
Precipitation: Stir at room temperature for 2-4 hours.
-
Causality: The acidic cleavage of the Boc group releases the free amine, which immediately protonates to form the stable, water-soluble hydrochloride salt, precipitating out of the semi-polar solvent.
-
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final target[4].
Synthetic workflow illustrating DAST-mediated fluorination, byproduct divergence, and salt formation.
Applications in Drug Discovery: Target Pathways
The 3-fluoro-3-(4-fluorophenyl)pyrrolidine motif is frequently incorporated into advanced lead compounds. A prominent example is its use in the synthesis of pyrazole derivatives acting as SARM1 inhibitors[3].
SARM1 is an NAD+ hydrolase that acts as the central executioner in Wallerian axon degeneration. Following axonal injury, the depletion of the enzyme NMNAT2 leads to an accumulation of NMN, which allosterically activates SARM1. The activated SARM1 rapidly depletes cellular NAD+, triggering catastrophic axonal death. Inhibitors utilizing this pyrrolidine scaffold block SARM1's NADase activity, preserving the axon and offering therapeutic potential for neurodegenerative disorders[3].
SARM1 pathway in axon degeneration and intervention by pyrrolidine-based inhibitors.
Analytical Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following self-validating analytical parameters must be confirmed:
-
¹⁹F NMR (400 MHz, CDCl₃): Two distinct signals must be observed. The aliphatic fluorine at the C3 position typically resonates as a multiplet around -140 to -160 ppm due to complex coupling with adjacent protons. The aromatic fluorine on the phenyl ring appears as a sharp signal around -110 to -115 ppm.
-
¹H NMR (400 MHz, CDCl₃): The pyrrolidine ring protons (C2, C4, C5) will exhibit complex splitting patterns (geminal and vicinal couplings) further complicated by ²J_H-F and ³J_H-F heteronuclear coupling from the C3 fluorine.
-
LC-MS (ESI+): The mass spectrum must show the protonated free base [M+H]⁺ at m/z 184.1, confirming the molecular weight of the active pharmaceutical ingredient prior to salt formation.
Sources
- 1. nextsds.com [nextsds.com]
- 2. US9868707B2 - Small molecule agonists of neurotensin receptor 1 - Google Patents [patents.google.com]
- 3. WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 4. 1803589-76-5 3-Fluoro-3-(4-fluorophenyl)pyrrolidine;hydrochloride AKSci 9314EB [aksci.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
